5-[(4-bromophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide
Overview
Description
5-[(4-bromophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide is a synthetic organic compound characterized by its complex molecular structure It contains a furan ring, a bromophenoxy group, and a difluoromethoxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyalkane.
Formation of the Difluoromethoxy-Methoxyphenyl Intermediate: This step involves the reaction of 4-(difluoromethoxy)-3-methoxyaniline with an appropriate acylating agent to form the corresponding amide.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the difluoromethoxy-methoxyphenyl intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation Products: Various oxidized derivatives of the furan ring.
Reduction Products: Phenoxy derivatives.
Substitution Products: Substituted derivatives with different nucleophiles replacing the bromine atom.
Scientific Research Applications
5-[(4-bromophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide
- 5-[(4-fluorophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide
- 5-[(4-iodophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide
Uniqueness
The uniqueness of 5-[(4-bromophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the bromophenoxy group, in particular, may enhance its reactivity and biological activity compared to similar compounds with different halogen substituents.
Properties
IUPAC Name |
5-[(4-bromophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF2NO5/c1-26-18-10-13(4-8-16(18)29-20(22)23)24-19(25)17-9-7-15(28-17)11-27-14-5-2-12(21)3-6-14/h2-10,20H,11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQMWHSOEFKQFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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